N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C21H16N4O4 and its molecular weight is 388.383. The purity is usually 95%.
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Scientific Research Applications
5-HT3 Receptor Antagonism and Potential Therapeutic Uses
- N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide and its derivatives have been investigated for their potential as 5-hydroxytryptamine (5-HT3) receptor antagonists. One study highlighted the synthesis and structure-activity relationships of conformationally restricted fused imidazole derivatives, noting their potential application in treating conditions like irritable bowel syndrome (IBS) as well as nausea and vomiting associated with cancer chemotherapy. A specific compound, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide, demonstrated significant potency, suggesting that the positioning and conformation of the imidazole ring and the (2-methoxyphenyl)aminocarbonyl part are critical for receptor binding and therapeutic efficacy (Ohta et al., 1996).
Dopamine D4 Receptor Affinity and Neuropsychiatric Implications
- The affinity of certain derivatives for dopamine D4 receptors has been studied, with compounds like 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA) displaying significant agonist efficacy. Notably, this compound was found to induce penile erection in vivo when administered to rats, and its effect was inhibited by a D4 selective antagonist, illustrating a mechanistic pathway that could have implications for the treatment of certain neuropsychiatric conditions (Enguehard-Gueiffier et al., 2006).
Anti-Platelet and Vasodilatory Activities
- Some derivatives have been synthesized and tested for their anti-platelet and vasodilatory activities. Compounds like 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazoles demonstrated potent activities and low acute toxicity. They were found to inhibit enzymes involved in the platelet aggregation cascade, such as cyclooxygenase, phosphodiesterase (PDE), and thromboxane A2 synthetase, indicating potential therapeutic applications for cardiovascular diseases (Tanaka et al., 1994).
Cognitive Impairment and Neurodegenerative Diseases
- Another derivative, ZSET1446, demonstrated a significant ameliorating effect on methamphetamine-induced impairment of recognition memory in mice, without affecting exploratory behavior. The results indicated that the compound's effects were associated with the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), suggesting potential applications in treating cognitive deficits in Alzheimer's disease, schizophrenia, and methamphetamine psychosis (Ito et al., 2007).
Mechanism of Action
Target of Action
The primary target of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with the COX enzyme, inhibiting its activity . The docking studies suggest that the molecules of this compound are positioned well in the COX-2 active site .
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade, a biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, the compound reduces the production of prostanoids, which play a role in many inflammatory processes .
Result of Action
The result of the compound’s action is a reduction in inflammation, pain, and fever caused by prostaglandins . In particular, one derivative of the compound exhibited high potency and selectivity against the COX-2 enzyme .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-29-17-11-7-14(8-12-17)19-20(24-13-3-2-4-18(24)22-19)23-21(26)15-5-9-16(10-6-15)25(27)28/h2-13H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZGWSRSMRHQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.